![molecular formula C16H24N2O3S B4646891 N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4646891.png)
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was discovered by researchers at the University of Queensland and has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide works by binding to a specific region of RNA polymerase I, which prevents it from initiating transcription. This leads to a decrease in ribosomal RNA production and protein synthesis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide has been shown to have a selective effect on cancer cells, as it targets RNA polymerase I, which is overexpressed in many types of cancer. It has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is that it may not be effective in all types of cancer, and further studies are needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for the research and development of N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective inhibitors of RNA polymerase I transcription, which could lead to improved cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration of N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide in clinical settings.
Scientific Research Applications
N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by targeting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis.
properties
IUPAC Name |
N-cyclooctyl-3-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-22(20,21)18-15-11-7-8-13(12-15)16(19)17-14-9-5-3-2-4-6-10-14/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOWKLAPDFGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.